molecular formula C22H23NO6 B2622132 (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate CAS No. 799772-59-1

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate

Cat. No.: B2622132
CAS No.: 799772-59-1
M. Wt: 397.427
InChI Key: AVEHIABRBVXKPG-JXMROGBWSA-N
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Description

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxy groups, an acrylate moiety, and a morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the acrylate moiety: This can be achieved through a Knoevenagel condensation reaction between 2-methoxybenzaldehyde and malonic acid in the presence of a base such as piperidine.

    Introduction of the morpholine ring: The intermediate product from the first step is then reacted with morpholine and a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the morpholine-4-carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The acrylate moiety can be reduced to an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of substituted phenyl morpholine-4-carboxylates.

Scientific Research Applications

(E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-5-methoxy-2-(3-(2-methoxyphenyl)acryloyl)phenyl morpholine-4-carboxylate: shares structural similarities with other acrylate and morpholine-containing compounds.

    This compound: can be compared to compounds like (E)-3-(2-methoxyphenyl)-2-propenoic acid and morpholine-4-carboxylic acid derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO6/c1-26-17-8-9-18(19(24)10-7-16-5-3-4-6-20(16)27-2)21(15-17)29-22(25)23-11-13-28-14-12-23/h3-10,15H,11-14H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEHIABRBVXKPG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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